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Cat. No.: B578078

Get Quote

Executive Summary
In peptide chemistry, the benzyloxycarbonyl (Z or Cbz) group is traditionally viewed as a

transient amine-protecting moiety used during synthesis. However, when conjugated to

tyrosine—an amino acid rich in hydrogen-bonding potential and aromaticity—the resulting Z-

protected tyrosine (Z-Tyr) motif transcends its role as a mere synthetic intermediate. The Z-

group introduces critical physicochemical properties, including enhanced hydrophobicity, π−π

stacking capabilities, and steric bulk.

This technical guide explores the autonomous biological and supramolecular activities of Z-Tyr

peptides, focusing on three cutting-edge applications: entropy-driven protocell coacervation,

targeted covalent inhibition of viral entry proteases, and stimulus-responsive gene delivery

systems.
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The self-assembly of single-component amino acids into highly ordered structures is governed

by a delicate balance of intermolecular forces. Z-Tyr-OH exhibits a unique propensity to

undergo Liquid-Liquid Phase Separation (LLPS), forming membraneless coacervate droplets.

Mechanistic Causality of Z-Tyr Phase Separation
Coacervate formation relies on the interplay between peptide-peptide and peptide-water

interactions. The Z-modification shifts the octanol-water partition coefficient ( logP ) of tyrosine

into an optimal "Goldilocks" zone (0.9–3.5)[1].

Hydrophobic Collapse: The benzyl ring of the Z-group drives entropy-driven water release,

initiating initial aggregation.

Directional Stabilization: The phenolic hydroxyl of the tyrosine side chain and the carbamate

linkage provide highly directional hydrogen-bonding networks, preventing the transition from

a liquid coacervate to a solid amorphous precipitate.

Prebiotic Pigment Synthesis: When Z-Tyr coacervates encapsulate transition metals like Fe

3+ , they undergo rapid, compartmentalization-enhanced oxidation to form melanin-like

derivatives ( Z−Tyrmel​), which exhibit broadband visible absorption and enhanced colloidal

stability[2].
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Pathway of Z-Tyr-OH self-assembly into coacervates and melanin-like protocells.

Protocol: Preparation and Validation of Z-Tyr
Coacervates
To ensure a self-validating experimental setup, the liquid nature of the coacervates must be

confirmed dynamically to rule out solid aggregation.

Step-by-Step Methodology:
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Monomer Dissolution: Dissolve Z-Tyr-OH in a 100 mM Tris-HCl buffer (pH 8.0) to a final

concentration of 10 mM.

Phase Separation Induction: Gradually lower the pH to 5.5 using 0.1 M HCl. The solution will

become turbid, indicating LLPS.

Oxidative Doping (Optional): Introduce 1 mM FeCl 3​into the coacervate suspension.

Incubate at room temperature for 60 minutes to allow the formation of Z−Tyrmel​.

Self-Validation via FRAP: Load the droplets with a cationic fluorescent dye (e.g., methyl

green). Perform Fluorescence Recovery After Photobleaching (FRAP) using confocal

microscopy.

Causality Check: Rapid fluorescence recovery confirms the internal molecular mobility

characteristic of a liquid coacervate. A marked reduction in recovery in the Fe 3+ -treated

droplets validates the restricted mobility of the polymerized Z−Tyrmel​state.

Protease Inhibition: Broad-Spectrum Antiviral
Therapeutics
Z-protected tyrosine peptides serve as highly specific recognition sequences for cysteine

proteases. The bulky, hydrophobic Z-group acts as an ideal pharmacophore to occupy the S-

subsites (specifically S2/S3 pockets) of enzymes like Cathepsin L and Caspase-1.

Z-Tyr-Ala-CHN2 as a SARS-CoV-2 Entry Inhibitor
During the viral replication cycle, coronaviruses like SARS-CoV-2 utilize host proteases to

cleave the Spike (S) protein, facilitating membrane fusion. While surface entry is mediated by

TMPRSS2, endosomal entry is strictly dependent on Cathepsin L.

The small molecule Z-Tyr-Ala-CHN2 integrates the S-pocket affinity of the Z-Tyr motif with a

diazomethyl ketone (-CHN 2​) covalent warhead. By irreversibly binding to the active site

cysteine of Cathepsin L, it effectively halts the early phase of the viral infection cycle[3].
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Mechanism of Z-Tyr-Ala-CHN2 inhibiting SARS-CoV-2 endosomal entry via Cathepsin L.

Quantitative Antiviral Efficacy
The biological activity of Z-Tyr-Ala-CHN2 is highly cell-specific, depending entirely on the

dominant viral entry pathway of the host cell. This differential activity provides a built-in

mechanistic validation[4].

Table 1: Antiviral Activity of Z-Tyr-Ala-CHN2 across Cellular Backgrounds
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Cell Line
Dominant
Entry Pathway

EC 50​( μ M) CC 50​( μ M)
Selectivity
Index (SI)

HeLa-hACE2
Endosomal

(Cathepsin L)
0.006 >25 >4100

A549-hACE2
Endosomal

(Cathepsin L)
0.046 >25 >500

Caco-2
Surface

(TMPRSS2)
>50.0 >50 N/A

Data Interpretation: The lack of efficacy in Caco-2 cells proves that Z-Tyr-Ala-CHN2 does not

target the virus itself, but specifically neutralizes the host's Cathepsin L-mediated endosomal

pathway.

Protocol: Phenotypic Screening for Viral Entry Inhibition
Cell Seeding: Plate A549-hACE2 (test) and Caco-2 (control) cells in 96-well plates at 104

cells/well.

Compound Treatment: Perform a serial dilution of Z-Tyr-Ala-CHN2 (ranging from 0.001 to 50

μ M) and pre-incubate cells for 2 hours.

Viral Infection: Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.

Time-of-Addition Validation: To prove early-stage inhibition, run a parallel assay where the

inhibitor is added 4 hours post-infection.

Causality Check: Efficacy should drop significantly in the post-infection cohort, self-

validating that the Z-Tyr peptide acts exclusively on the entry phase (Cathepsin L) rather

than viral replication machinery.

Supramolecular Gene Delivery: Z-Tyr Capped
Polyrotaxanes
In advanced drug and gene delivery, cyclodextrin (CD)-based polyrotaxanes are utilized to

condense plasmid DNA (pDNA). A critical engineering challenge is preventing the macrocyclic
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CDs from prematurely "dethreading" from the polymer axis.

The Role of Z-Tyr as a Biocleavable Stopper
Z-Tyr is utilized as a bulky, hydrophobic capping group at the terminals of PEG chains. The

steric bulk of the benzyloxycarbonyl and phenolic rings physically traps cationic α -CDs on the

axis. Crucially, the Z-Tyr cap is attached via a disulfide linkage.

Upon endocytosis of the polyrotaxane/pDNA complex, the highly reductive intracellular

environment—driven by elevated Glutathione (GSH) levels—cleaves the disulfide bond. The Z-

Tyr caps are shed, the CDs dethread, and the pDNA is rapidly released into the cytosol,

escaping endosomal degradation[5].
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Z-Tyr capped polyrotaxane workflow for GSH-triggered intracellular pDNA delivery.

Protocol: Assembly and GSH-Triggered Release
Threading: Incubate amine-functionalized PEG (4 kDa) with an excess of

dimethylaminoethyl-modified α -CDs in aqueous solution for 48 hours to form the

pseudopolyrotaxane.

Z-Tyr Capping: React the terminal amines of the PEG chain with Z-Tyr-OH derivatives

containing a reducible disulfide linker using standard EDC/NHS coupling chemistry. Purify via

dialysis.

Condensation: Mix the resulting cationic polyrotaxane with pDNA at an N/P ratio of 10.

Confirm condensation via Atomic Force Microscopy (AFM).

Release Validation: Incubate the complexes in a buffer containing 10 mM GSH (mimicking

cytosolic conditions) vs. 10 μ M GSH (extracellular conditions).

Causality Check: Run the samples on an agarose gel. The 10 mM GSH lane will show a

distinct pDNA band migrating freely (confirming Z-Tyr cap cleavage and dethreading),

while the 10 μ M lane will show DNA retained in the loading well.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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